molecular formula C20H20N2O3 B12452716 3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylic acid

3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylic acid

Cat. No.: B12452716
M. Wt: 336.4 g/mol
InChI Key: DHDISAUJCFOGPW-UHFFFAOYSA-N
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Description

3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylic acid is a complex organic compound that features a benzofuran ring system substituted with a carboxylic acid group and a phenylpiperazine moiety

Preparation Methods

The synthesis of 3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached through nucleophilic substitution reactions, where the piperazine nitrogen attacks an electrophilic carbon on the benzofuran ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Research: It is used in studies investigating the mechanisms of drug-receptor interactions and the modulation of biological pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities.

Comparison with Similar Compounds

3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylic acid can be compared to other compounds with similar structures, such as:

The uniqueness of this compound lies in its benzofuran ring system, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

3-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C20H20N2O3/c23-20(24)19-17(16-8-4-5-9-18(16)25-19)14-21-10-12-22(13-11-21)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,23,24)

InChI Key

DHDISAUJCFOGPW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(OC3=CC=CC=C32)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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